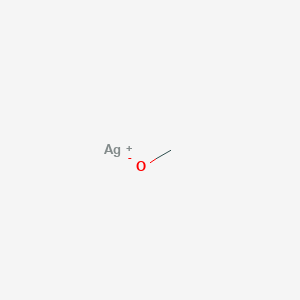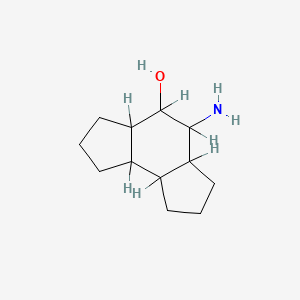
3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol is a complex organic compound with the molecular formula C12H21NO and a molecular weight of 195.3012 . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler tricyclic amine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tricyclic ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The amino and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[7.3.0.0(2.6)]dodecane: A similar tricyclic compound with a different arrangement of rings.
4-Amino-tricyclo[3.3.1.13,7]decan-1-ol: Another tricyclic compound with an amino group, but with a different ring structure.
Uniqueness
3-Amino-tricyclo(7.3.0.04,8)dodecan-2-ol is unique due to its specific ring arrangement and the presence of both amino and hydroxyl groups. This combination of features makes it particularly interesting for research and industrial applications, as it offers a range of chemical reactivity and potential biological activity not found in other similar compounds.
Propiedades
Número CAS |
73495-63-3 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
5-amino-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydro-as-indacen-4-ol |
InChI |
InChI=1S/C12H21NO/c13-11-9-5-1-3-7(9)8-4-2-6-10(8)12(11)14/h7-12,14H,1-6,13H2 |
Clave InChI |
SNFQBHZULFXOGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3CCCC3C(C(C2C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
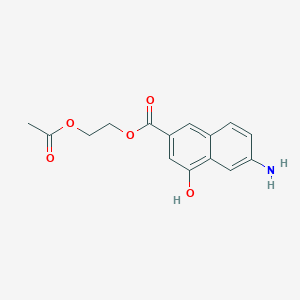
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
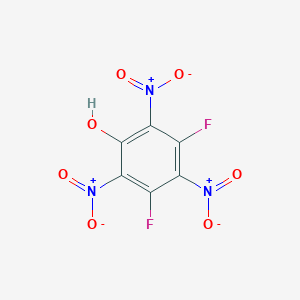
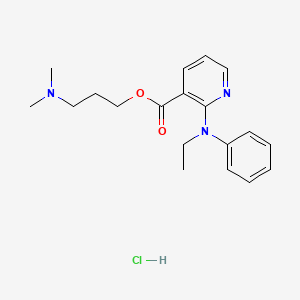
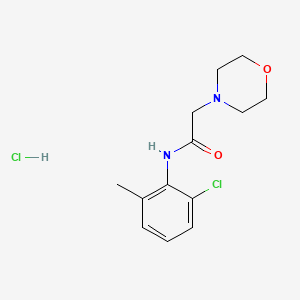
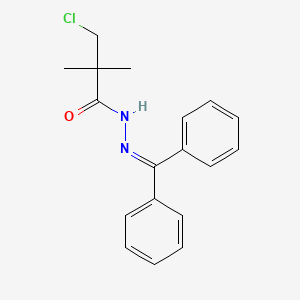
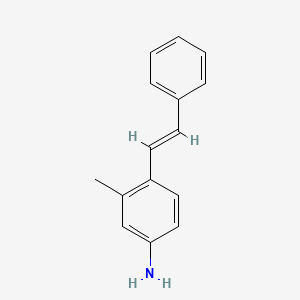
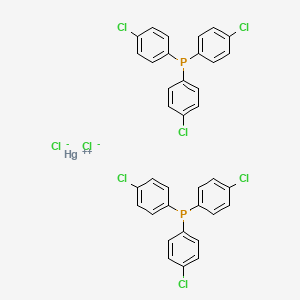


![{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury](/img/structure/B14443564.png)
